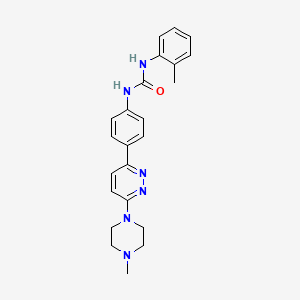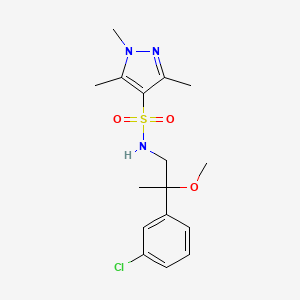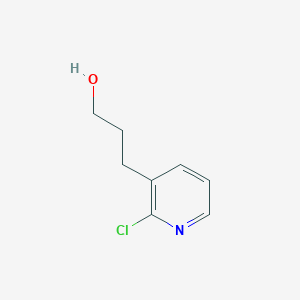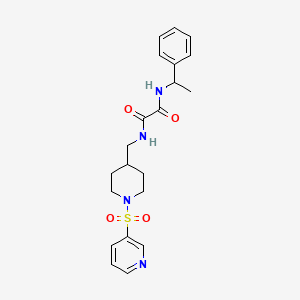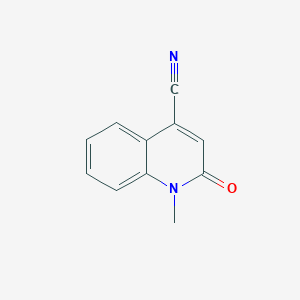
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide” is characterized by the presence of a thiazole ring, which contains sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The hydrazinolysis of phthalimide derivative led to the deprotected parent compound, which was subsequently methylated, dimethylated, acylated and carbamoylated to deliver adducts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in the literature . These properties were confirmed by spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been shown to possess potent antimicrobial properties. For instance, a study published in Springer found that certain 2,4-disubstituted thiazole derivatives exhibited significant inhibitory activity against various microbial strains such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. This suggests that “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide” could potentially be applied in the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Activities
Another study from Springer highlighted that thiazole compounds demonstrated notable analgesic and anti-inflammatory activities. This indicates that our compound of interest may also be researched for its potential use in pain relief and inflammation control .
Antitumor and Cytotoxic Activity
Thiazoles have also been associated with antitumor and cytotoxic activities. A series of thiazole derivatives were synthesized and reported to exhibit cytotoxicity against human tumor cell lines, including prostate cancer. This points towards the possibility of “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide” being explored for cancer treatment applications .
Complexation with Peptides
Research has indicated that thiazole compounds can complex with peptides, which could have implications in drug delivery systems or as a method to enhance the stability and efficacy of therapeutic peptides .
Anticancer Medicines
The presence of a thiazole nucleus is common in several clinically used anticancer medicines, such as Dabrafenib and Dasatinib. This suggests that our compound could be investigated for its potential inclusion in new anticancer drug formulations .
Therapeutic Potential in Cancer Treatment
Further research into imidazole-containing compounds with a thiazole moiety has shown promise for antitumor potential against different cancer cell lines. This supports the idea that “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide” might be valuable in developing treatments for conditions like glioma and hepatocellular carcinoma .
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like this one, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in these systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . Due to the aromaticity of the thiazole ring, it has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows these molecules to interact with their targets in various ways, leading to different outcomes.
Biochemical Pathways
Thiazole-containing molecules are known to potentially activate or stop certain biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Thiazole-containing compounds have been found to have various medicinal properties, such as antimicrobial, antifungal, and antitumor or cytotoxic activities . The specific effects would depend on the compound’s targets and mode of action.
Future Directions
The future directions for research on “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide” and similar compounds could include further optimization to reduce their cytotoxicity and to develop a more drug-like profile . Additionally, more research is needed to fully understand their mechanism of action and potential applications in treating various diseases.
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11(21)19-15-9-5-3-7-13(15)16-10-22-17(20-16)12-6-2-4-8-14(12)18/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYOHJFTKIJHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol](/img/structure/B2963503.png)
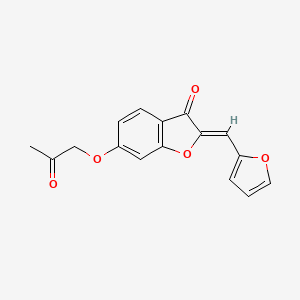
![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2963505.png)
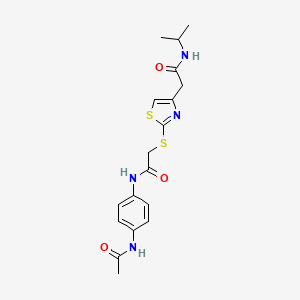
![N-[2-Chloro-5-(2-chloropropanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2963508.png)
